

Application Notes and Protocols for (S)-Benzyl (2-oxooxetan-3-YL)carbamate

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Compound of Interest

Compound Name: (S)-Benzyl (2-oxooxetan-3-YL)carbamate

Cat. No.: B016098

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Introduction

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a unique chemical entity that incorporates two key reactive pharmacophores: a benzyl carbamate group and a strained β -lactone (2-oxooxetane) ring. The benzyl carbamate moiety is a known scaffold for inhibitors of cysteine proteases, while the electrophilic β -lactone ring has the potential to covalently modify the active sites of various enzymes, including serine hydrolases and cysteine proteases. This combination makes it a compound of significant interest for drug discovery and chemical biology, particularly in the development of targeted covalent inhibitors.

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has gained considerable attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.^{[1][2][3][4][5]} The 3-substituted pattern, as seen in this molecule, is a common and synthetically accessible arrangement.^{[2][4]}

These application notes provide detailed protocols for the proposed synthesis and enzymatic evaluation of **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** as a potential cysteine protease inhibitor.

Potential Applications

- Covalent Inhibitor of Cysteine Proteases: The benzyl carbamate group can guide the molecule to the active site of cysteine proteases, such as cathepsins or viral proteases like SARS-CoV-2 Mpro.^[6] The strained β -lactone ring can then act as an electrophilic "warhead," reacting with the catalytic cysteine residue to form a stable covalent bond, leading to irreversible inhibition.
- Probe for Activity-Based Protein Profiling (ABPP): The reactivity of the β -lactone could be harnessed to develop chemical probes for identifying and characterizing new enzyme targets within the serine hydrolase or cysteine protease families directly in complex biological systems.^[7]
- Intermediate for Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the β -lactone for ring-opening reactions to introduce diverse functionalities.^[8]

Data Presentation

The following table summarizes inhibitory activities of analogous benzyl carbamate compounds against relevant cysteine proteases. This data is provided for comparative purposes to guide initial experimental concentrations for **(S)-Benzyl (2-oxooxetan-3-YL)carbamate**.

Compound ID	Target Enzyme	IC50 (μ M)	Inhibition Type	Source
1a	SARS-CoV-2 Mpro	0.16	Covalent Reversible	[6]
5a	SARS-CoV-2 Mpro	0.49	Covalent Reversible	[6]
1a	Human Cathepsin L	0.18	Not Specified	[6]
2a	Human Cathepsin L	10.74	Not Specified	[6]
5b	MERS-CoV Mpro	0.83	Covalent Reversible	[6]

Note: Data is for structurally related benzyl carbamate inhibitors, not **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** itself.

Experimental Protocols

Protocol 1: Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

This protocol is a proposed synthetic route based on established methods for β -lactone formation from β -amino acids. The key step is the intramolecular cyclization of N-Cbz-L-serine.

Materials:

- N-Cbz-L-serine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve N-Cbz-L-serine (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

- Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.
- Stir the reaction mixture at 0°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding cold water.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **(S)-Benzyl (2-oxooxetan-3-YL)carbamate**.
- Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: Cysteine Protease Inhibition Assay (Fluorogenic)

This protocol is adapted for screening inhibitors against cysteine proteases like Human Cathepsin L or SARS-CoV-2 Mpro.

Materials:

- **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** (test inhibitor)
- E-64 or a known reference inhibitor (positive control)
- Recombinant Human Cathepsin L or SARS-CoV-2 Mpro
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% Tween 20, pH 7.5
- Reducing Agent: Dithiothreitol (DTT), 100 mM stock

- Fluorogenic Substrate:
 - For Cathepsin L: Z-Phe-Arg-AMC (10 mM stock in DMSO)
 - For Mpro: Ac-Abu-Tle-Leu-Gln-MCA (10 mM stock in DMSO)
- DMSO
- 384-well black microplates
- Fluorescence plate reader

Procedure:

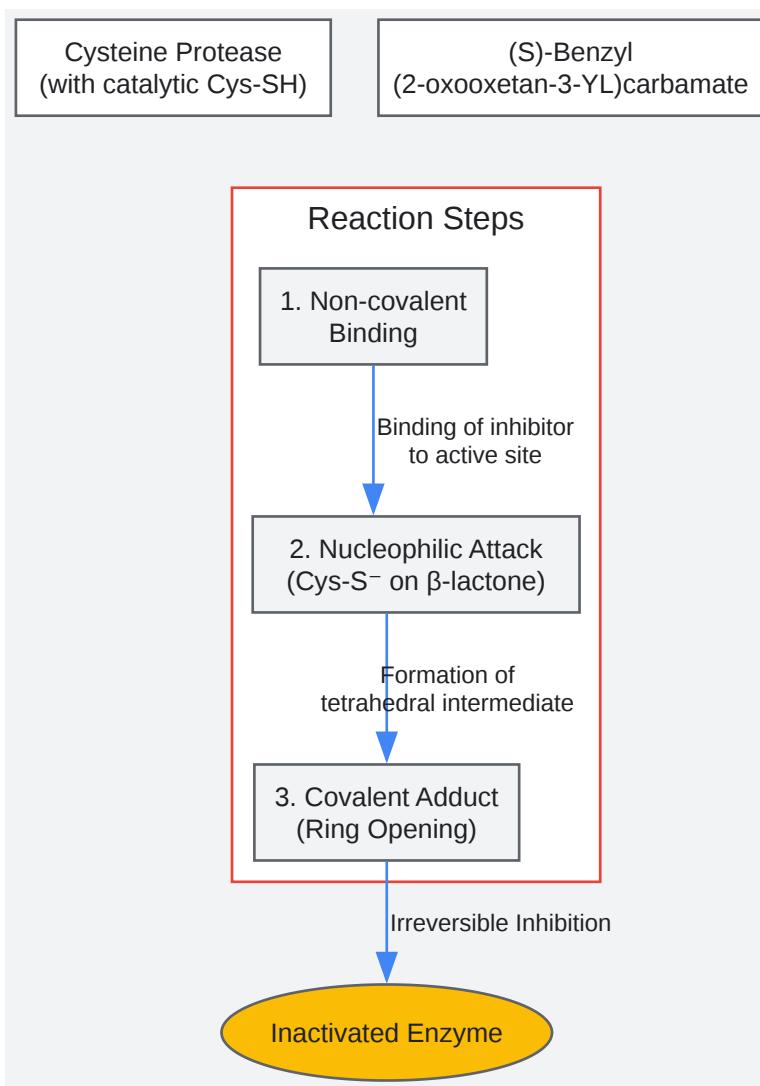
- Prepare Reagents:
 - Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 μ M to 0.01 μ M).
 - Prepare the complete Assay Buffer by adding DTT to a final concentration of 1 mM just before use.
 - Prepare the enzyme solution by diluting the stock enzyme in complete Assay Buffer to a working concentration of 100 nM (for a final assay concentration of 50 nM).
 - Prepare the substrate solution by diluting the stock substrate in complete Assay Buffer to a working concentration of 20 μ M (for a final assay concentration of 10 μ M).
- Assay Setup:
 - Add 1 μ L of each inhibitor dilution (or DMSO for no-inhibitor control) to the wells of a 384-well plate.
 - Add 15 μ L of the 100 nM enzyme solution to each well.
 - Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding 15 μ L of the 20 μ M substrate solution to all wells. The final volume will be 30 μ L.
 - Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
 - Monitor the increase in fluorescence (Excitation/Emission wavelengths specific to the fluorophore, e.g., ~380/460 nm for AMC/MCA) every minute for 30-60 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
 - Normalize the velocities to the no-inhibitor control (100% activity).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Proposed Mechanism of Covalent Inhibition

The following diagram illustrates the proposed mechanism by which **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** may covalently inhibit a cysteine protease.

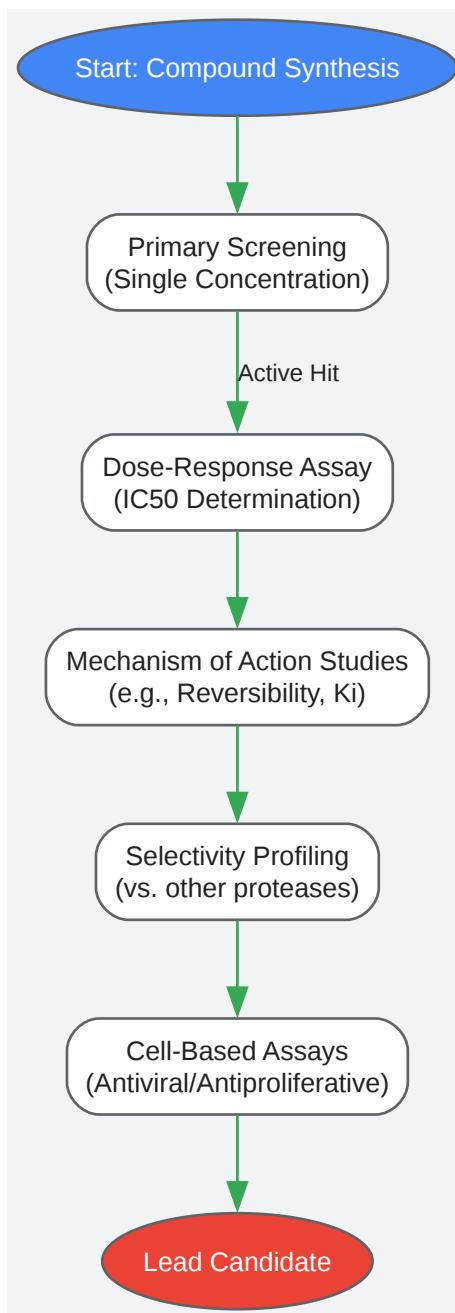


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Caption: Proposed mechanism of cysteine protease inhibition.

Experimental Workflow for Inhibitor Characterization

This workflow outlines the key stages for identifying and characterizing a novel cysteine protease inhibitor.



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Caption: Workflow for inhibitor screening and characterization.

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